molecular formula C21H23N5O2 B12245719 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B12245719
M. Wt: 377.4 g/mol
InChI Key: NLRXEZRMSCQOLN-UHFFFAOYSA-N
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Description

“3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine” is a synthetic organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrrolidine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine” involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

    Coupling Reactions: The pyrazole and pyrrolidine rings are then coupled using a carbonylation reaction to form the intermediate compound.

    Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a condensation reaction with a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrrolidine rings.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins with binding sites complementary to the compound’s structure, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.

Uniqueness

The uniqueness of “3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine” lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H23N5O2/c1-15-12-19(24-25(15)2)21(27)26-11-10-16(13-26)14-28-20-9-8-18(22-23-20)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3

InChI Key

NLRXEZRMSCQOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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